GR148672X

Übersicht

Beschreibung

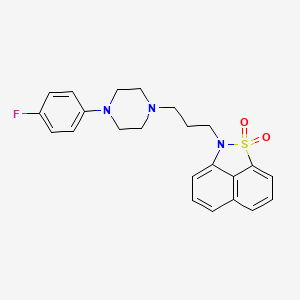

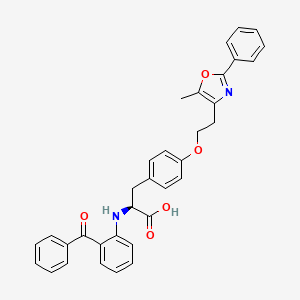

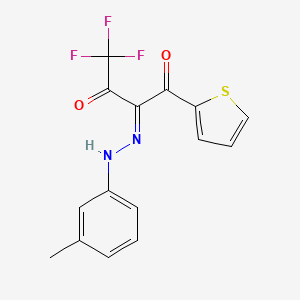

GR148672X is a synthetic organic compound known for its role as an inhibitor of triacylglycerol hydrolase and carboxylesterase 1. It has a molecular formula of C15H11F3N2O2S and a molecular weight of 340.32 g/mol . This compound is primarily used in scientific research to study lipid metabolism and related metabolic diseases .

Wissenschaftliche Forschungsanwendungen

GR148672X wird in der wissenschaftlichen Forschung umfassend eingesetzt, um den Lipidstoffwechsel und verwandte Stoffwechselerkrankungen zu untersuchen. Es wurde gezeigt, dass es in Tiermodellen die Plasmaspiegel von Triglyceriden, sehr niedrigdichtigem Lipoprotein (VLDL), niedrigdichtigem Lipoprotein (LDL)-Cholesterin und Apolipoprotein B-100 senkt . Dies macht es zu einem wertvollen Werkzeug, um die Mechanismen zu untersuchen, die Lipidstörungen zugrunde liegen, und potenzielle therapeutische Interventionen .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von Triacylglycerolhydrolase und Carboxylesterase 1 hemmt. Diese Enzyme spielen eine entscheidende Rolle bei der Hydrolyse von Triglyceriden und dem Stoffwechsel von Lipiden . Durch die Hemmung dieser Enzyme reduziert this compound den Abbau von Triglyceriden, was zu niedrigeren Spiegeln zirkulierender Lipide führt . Die Verbindung zielt selektiv auf diese Enzyme gegenüber anderen, wie z. B. Lipoproteinlipase ab, wodurch die Spezifität ihrer Wirkung gewährleistet wird .

Ähnliche Verbindungen:

Triacylglycerolhydrolase-Inhibitoren: Andere Inhibitoren in dieser Klasse umfassen Verbindungen wie Orlistat und Tetrahydrolipstatin.

Carboxylesterase-Inhibitoren: Verbindungen wie Bis-p-Nitrophenylphosphat und Diisopropylfluorophosphat sind ebenfalls dafür bekannt, die Carboxylesterase-Aktivität zu hemmen.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Spezifität und Potenz als Inhibitor von Triacylglycerolhydrolase und Carboxylesterase 1 aus. Seine Fähigkeit, diese Enzyme selektiv zu zielen, ohne andere, wie z. B. Lipoproteinlipase, zu beeinflussen, macht es zu einem wertvollen Werkzeug für die Forschung im Lipidstoffwechsel .

Wirkmechanismus

GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .

Target of Action

The primary target of this compound is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.

Mode of Action

This compound acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of this compound for TGH is 4 nM, indicating a high degree of potency .

Biochemical Pathways

By inhibiting TGH, this compound impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The inhibition of TGH by this compound can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .

Biochemische Analyse

Biochemical Properties

GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .

Cellular Effects

The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .

Dosage Effects in Animal Models

In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.

Metabolic Pathways

This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GR148672X involves multiple steps, starting with the preparation of 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione. This intermediate is then reacted with 3-methylphenylhydrazine to form the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and careful handling of reagents to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GR148672X unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Trifluormethyl- und Thienylgruppen hauptsächlich Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Lösungsmittel: Dimethylsulfoxid (DMSO), Polyethylenglykol (PEG300) und Salzlösungen werden häufig verwendet.

Katalysatoren: Ultraschallunterstützung wird oft eingesetzt, um die Löslichkeit und die Reaktionsgeschwindigkeit zu verbessern.

Hauptprodukte: Die Hauptprodukte, die bei Reaktionen mit this compound gebildet werden, sind typischerweise Derivate, die die Kernstruktur der Verbindung beibehalten, während zusätzliche funktionelle Gruppen integriert werden .

Vergleich Mit ähnlichen Verbindungen

Triacylglycerol hydrolase inhibitors: Other inhibitors in this class include compounds like orlistat and tetrahydrolipstatin.

Carboxylesterase inhibitors: Compounds such as bis-p-nitrophenyl phosphate and diisopropyl fluorophosphate are also known to inhibit carboxylesterase activity.

Uniqueness of GR148672X: this compound stands out due to its high specificity and potency as an inhibitor of triacylglycerol hydrolase and carboxylesterase 1. Its ability to selectively target these enzymes without affecting others, such as lipoprotein lipase, makes it a valuable tool for research in lipid metabolism .

Eigenschaften

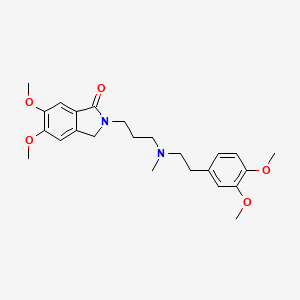

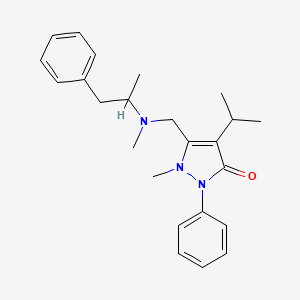

IUPAC Name |

1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQEFUTOKYBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.